Hyperoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

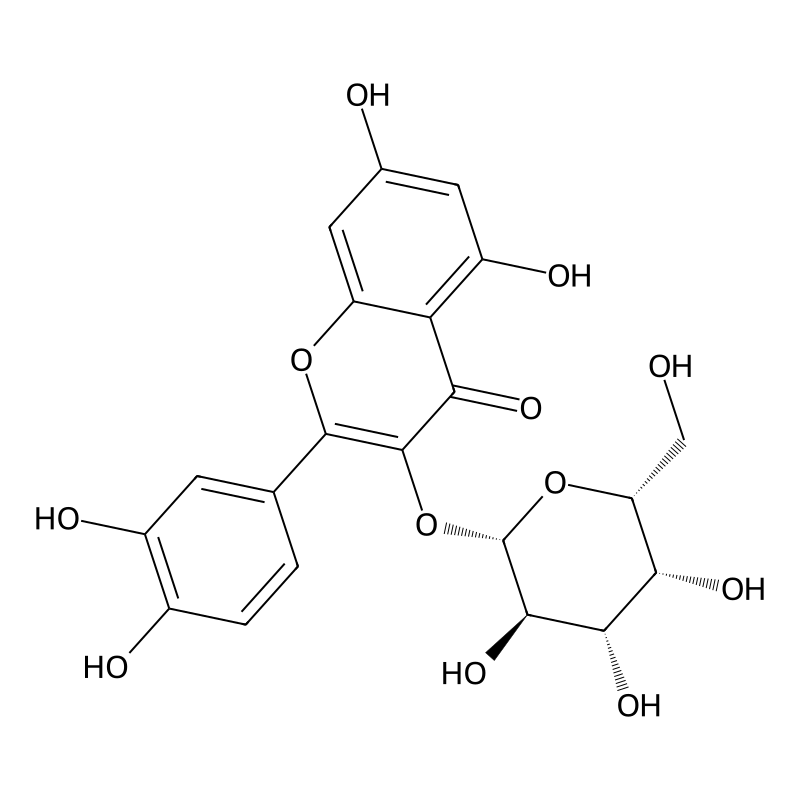

Hyperoside, also known as quercetin-3-O-β-D-galactoside, is a flavonol glycoside predominantly found in various plant species such as Hypericum and Crataegus. It is characterized by its pale-yellow crystalline form, with a melting point of 227–229°C. The chemical structure consists of two phenyl rings (A and B rings), a six-membered oxygen heterocyclic ring (C ring), and a galactopyranosid (D ring) . Hyperoside is soluble in organic solvents like ethanol, methanol, acetone, and pyridine but exhibits limited solubility in water .

- Antioxidant Activity: Hyperoside's free radical scavenging properties may contribute to its anti-inflammatory and neuroprotective effects [, ].

- NF-κB Inhibition: Hyperoside may inhibit the NF-κB signaling pathway, a key player in inflammation.

- Interaction with Enzymes: Hyperoside might interact with specific enzymes involved in cellular processes, influencing their activity [].

Antioxidative Properties

One of the most extensively studied aspects of hyperoside is its potent antioxidant activity. Studies have shown that hyperoside effectively scavenges free radicals and reactive oxygen species (ROS), which play a crucial role in the development of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases [, ]. This ability to combat oxidative stress suggests its potential for preventing or alleviating these conditions.

Anti-inflammatory Effects

Hyperoside also demonstrates promising anti-inflammatory properties. Research suggests it can suppress the production of inflammatory mediators, such as interleukins and tumor necrosis factor-alpha (TNF-α), which contribute to the pathogenesis of various inflammatory diseases, such as arthritis, inflammatory bowel disease, and sepsis [, ]. This anti-inflammatory potential makes hyperoside a potential candidate for the development of novel therapeutic strategies for these conditions.

Neuroprotective Potential

Emerging research indicates that hyperoside may possess neuroprotective properties. Studies have demonstrated its ability to protect neuronal cells from damage caused by oxidative stress and inflammation, which are implicated in the development of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [, ]. These findings suggest that hyperoside could offer a potential avenue for neuroprotection and the development of novel treatments for these debilitating conditions.

Other Potential Applications

In addition to the aforementioned areas, research suggests that hyperoside may have applications in various other fields, including:

- Cancer prevention: Studies suggest hyperoside may exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells [].

- Cardiovascular protection: Hyperoside might offer cardioprotective effects by improving blood flow and reducing inflammation in the heart [].

- Antimicrobial activity: Research indicates potential antimicrobial properties of hyperoside against various bacterial and fungal strains [].

Hyperoside exhibits a wide range of biological activities, including:

- Antioxidant Effects: It scavenges free radicals and enhances antioxidant enzyme activity, contributing to cellular protection against oxidative stress .

- Anti-cancer Properties: Hyperoside has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways such as phosphatidylinositol-3-kinase/protein kinase B and nuclear factor kappa-light-chain-enhancer of activated B cells . It inhibits tumor growth by regulating the expression of pro-apoptotic factors.

- Neuroprotective Effects: Research indicates that hyperoside may protect against neurodegenerative diseases by reducing oxidative damage and inflammation .

- Cardioprotective Effects: It has been demonstrated to protect against myocardial ischemia/reperfusion injury through its antioxidant properties .

The synthesis of hyperoside has been achieved through various methods:

- Horhammer Synthesis: This method involves the selective glycosylation of the C3 hydroxyl group of quercetin, yielding hyperoside with a total yield of approximately 2.6% .

- Semi-synthesis from Rutin: Hyperoside can also be semi-synthesized from rutin using mild reaction conditions, achieving yields up to 11% through hydrolysis and subsequent glycosylation reactions .

- Improved Hydrolysis Techniques: Recent advancements have focused on optimizing hydrolysis conditions to enhance yields further .

These synthetic approaches highlight the challenges associated with producing hyperoside efficiently while maintaining structural integrity.

Due to its diverse biological activities, hyperoside has several applications:

- Pharmaceutical Industry: Its anti-cancer, neuroprotective, and cardioprotective properties make it a candidate for developing new therapeutic agents .

- Nutraceuticals: Hyperoside is included in dietary supplements aimed at enhancing health and preventing diseases related to oxidative stress and inflammation .

- Cosmetics: Its antioxidant properties are leveraged in cosmetic formulations aimed at skin protection against environmental damage .

Interaction studies have revealed that hyperoside can enhance the efficacy of certain drugs while mitigating side effects. For example, it has been shown to work synergistically with microRNA let-7a-5p in inhibiting the proliferation of lung cancer cells by inducing apoptosis and blocking cell cycle progression . Additionally, hyperoside's modulation of signaling pathways like PI3K/AKT suggests potential interactions with other therapeutic agents targeting similar pathways .

Several compounds share structural similarities with hyperoside, including:

- Quercetin: The aglycone form of hyperoside, quercetin exhibits similar antioxidant and anti-cancer properties but lacks the galactose moiety that contributes to hyperoside's unique biological effects.

- Rutin: A glycoside of quercetin that also possesses antioxidant properties but may differ in bioavailability and specific health benefits due to its different sugar moiety.

- Kaempferol: Another flavonoid that shares some biological activities with hyperoside but differs in structure due to variations in hydroxyl group positioning.

Comparison TableCompound Structure Unique Properties Hyperoside Quercetin + Galactose Enhanced solubility; specific anti-cancer mechanisms Quercetin Flavonoid aglycone Strong antioxidant; less soluble than hyperoside Rutin Quercetin + Rhamnose Different sugar moiety; potential differences in absorption Kaempferol Similar flavonoid structure Varies in hydroxyl positioning; distinct biological effects

| Compound | Structure | Unique Properties |

|---|---|---|

| Hyperoside | Quercetin + Galactose | Enhanced solubility; specific anti-cancer mechanisms |

| Quercetin | Flavonoid aglycone | Strong antioxidant; less soluble than hyperoside |

| Rutin | Quercetin + Rhamnose | Different sugar moiety; potential differences in absorption |

| Kaempferol | Similar flavonoid structure | Varies in hydroxyl positioning; distinct biological effects |

Hyperoside's unique combination of structural features and biological activities distinguishes it from these similar compounds, making it an important subject for further research in pharmacology and therapeutic applications.

Hyperoside biosynthesis originates from the phenylpropanoid pathway, where the amino acid phenylalanine serves as the primary precursor for flavonoid formation [19] [22]. The initial transformation begins with phenylalanine ammonia lyase catalyzing the deamination of phenylalanine to trans-cinnamic acid, followed by cinnamate 4-hydroxylase introducing a hydroxyl group to produce p-coumaric acid [19] [21]. The enzyme 4-coumarate:coenzyme A ligase subsequently activates p-coumaric acid to p-coumaroyl-coenzyme A, establishing the entry point into the specific flavonoid biosynthesis pathway [19] [20].

The flavonoid backbone formation commences when chalcone synthase catalyzes the condensation of one molecule of p-coumaroyl-coenzyme A with three molecules of malonyl-coenzyme A to generate naringenin chalcone [19] [23]. This reaction represents the first committed step in flavonoid biosynthesis and produces the characteristic C6-C3-C6 carbon skeleton that defines all flavonoid compounds [23] [24]. Chalcone isomerase then facilitates the intramolecular cyclization of naringenin chalcone to form naringenin, creating the heterocyclic C-ring structure essential for downstream flavonoid modifications [19] [23].

The transformation of naringenin into the diverse array of flavonoid subclasses depends on subsequent enzymatic modifications that introduce hydroxyl groups, create double bonds, and attach sugar moieties [1] [19]. This metabolic framework establishes naringenin as the central branch point from which hyperoside and other flavonol galactosides can be synthesized through specialized enzymatic pathways [1] [23].

| Enzyme | Substrate | Product | Cofactors Required |

|---|---|---|---|

| Phenylalanine ammonia lyase | Phenylalanine | trans-Cinnamic acid | None |

| Cinnamate 4-hydroxylase | trans-Cinnamic acid | p-Coumaric acid | NADPH, O₂ |

| 4-Coumarate:CoA ligase | p-Coumaric acid | p-Coumaroyl-CoA | ATP, CoA |

| Chalcone synthase | p-Coumaroyl-CoA + 3 Malonyl-CoA | Naringenin chalcone | None |

| Chalcone isomerase | Naringenin chalcone | Naringenin | None |

Key Enzymatic Catalysts: Flavanone 3-Hydroxylases, Flavonol Synthases, Flavonoid 3'-Hydroxylase, Galactosyltransferase

Flavanone 3-Hydroxylases

Flavanone 3-hydroxylases belong to the 2-oxoglutarate-dependent dioxygenase superfamily and catalyze the hydroxylation of flavanones at the C-3 position to form dihydroflavonols [1] [26] [29]. These enzymes require 2-oxoglutarate as a co-substrate, ferrous iron as a cofactor, and ascorbate as an electron donor for optimal catalytic activity [1] [29] [35]. The enzymatic mechanism involves the formation of a high-energy iron-oxo intermediate that abstracts a hydrogen atom from the C-3 position of the flavanone substrate [29] [35].

Research on Hypericum monogynum has revealed that flavanone 3-hydroxylases demonstrate substrate specificity toward naringenin and eriodictyol, converting them to dihydrokaempferol and dihydroquercetin respectively [1]. The enzymes exhibit bifunctional properties, possessing both flavanone 3-hydroxylase and limited flavonol synthase activities under specific reaction conditions [1] [28]. Kinetic studies indicate that these enzymes show higher catalytic efficiency for naringenin compared to eriodictyol, with optimal activity observed at physiological pH ranges between 6.0 and 7.0 [26] [27].

Flavonol Synthases

Flavonol synthases catalyze the oxidative conversion of dihydroflavonols to flavonols by introducing a double bond between C-2 and C-3 of the heterocyclic C-ring [10] [28] [35]. These enzymes also belong to the 2-oxoglutarate-dependent dioxygenase family and require identical cofactors to flavanone 3-hydroxylases for catalytic function [28] [35]. The reaction mechanism proceeds through the formation of a radical intermediate that undergoes elimination to generate the characteristic flavonol structure [28] [35].

Studies have identified multiple flavonol synthase isoforms with distinct catalytic properties and substrate preferences [1] [10]. In Hypericum monogynum, flavonol synthase 1 demonstrates exceptional catalytic vigor in converting both dihydroflavonols and flavanones directly to flavonols, while flavonol synthases 2 and 3 show preferential activity toward flavone formation [1]. The substrate selectivity varies significantly among isoforms, with some enzymes capable of processing both naringenin and eriodictyol as substrates [1] [10].

| Flavonol Synthase Isoform | Primary Substrate | Major Product | Catalytic Efficiency |

|---|---|---|---|

| Flavonol synthase 1 | Dihydrokaempferol | Kaempferol | High |

| Flavonol synthase 1 | Naringenin | Kaempferol | Moderate |

| Flavonol synthase 2 | Naringenin | Apigenin | High |

| Flavonol synthase 3 | Eriodictyol | Luteolin | Moderate |

Flavonoid 3'-Hydroxylase

Flavonoid 3'-hydroxylase functions as a cytochrome P450 monooxygenase that introduces hydroxyl groups at the 3'-position of the B-ring in flavonoid compounds [1] [8] [11]. This enzyme exhibits broad substrate specificity, acting on flavanones, dihydroflavonols, flavonols, and flavones that possess a 4'-hydroxyl group [1] [8]. The catalytic mechanism requires NADPH as an electron donor and cytochrome P450 reductase as a redox partner for electron transfer [1] [8].

Functional characterization studies demonstrate that flavonoid 3'-hydroxylase can convert naringenin to eriodictyol, dihydrokaempferol to dihydroquercetin, and kaempferol to quercetin with varying catalytic efficiencies [1] [8]. The enzyme shows highest activity toward naringenin, dihydrokaempferol, and kaempferol substrates, while displaying reduced efficiency for already 3'-hydroxylated compounds [1]. This substrate preference pattern ensures the sequential hydroxylation of flavonoid intermediates in the biosynthetic pathway leading to hyperoside formation [1] [8].

Galactosyltransferase

Flavonoid 3-O-galactosyltransferase catalyzes the final step in hyperoside biosynthesis by transferring galactose from UDP-galactose to the 3-hydroxyl group of quercetin [1] [12] [16]. This enzyme belongs to the glycosyltransferase family and demonstrates strict substrate specificity for flavonol aglycones, particularly quercetin and kaempferol [1] [12]. The catalytic mechanism involves the formation of a ternary complex between the enzyme, UDP-galactose donor, and flavonol acceptor substrate [12] [16].

Kinetic analysis reveals that galactosyltransferase exhibits exceptionally high catalytic efficiency, with turnover numbers approaching those of catalytically perfect enzymes [34]. The enzyme shows strong preference for UDP-galactose over other nucleotide sugar donors and cannot utilize dihydroflavonols as acceptor substrates [1] [34]. Research indicates that specific amino acid residues in the active site determine the strict galactose specificity of this enzyme [12] [36].

Parallel Biosynthetic Routes in Hypericum monogynum

Hypericum monogynum exhibits multiple parallel pathways for hyperoside biosynthesis, reflecting the broad substrate selectivity of the involved enzymes [1] [18]. The primary biosynthetic route initiates with naringenin conversion to dihydrokaempferol by flavanone 3-hydroxylase, followed by flavonoid 3'-hydroxylase-mediated conversion to dihydroquercetin [1]. Flavonol synthase then oxidizes dihydroquercetin to quercetin, which serves as the acceptor substrate for galactosyltransferase to produce hyperoside [1].

Alternative pathways demonstrate the multifunctional nature of the biosynthetic enzymes [1] [18]. Flavonol synthase 1 can directly convert naringenin to kaempferol, bypassing the dihydroflavonol intermediate, followed by flavonoid 3'-hydroxylase conversion to quercetin and subsequent galactosylation [1]. Additionally, flavonoid 3'-hydroxylase can act at multiple points in the pathway, converting naringenin to eriodictyol, which then undergoes hydroxylation and oxidation to yield quercetin [1].

The parallel routes provide metabolic flexibility and ensure efficient hyperoside production under varying physiological conditions [1] [3]. Transcriptome analysis reveals differential expression patterns of the biosynthetic genes across flower development stages, with peak expression occurring during early bud formation when hyperoside accumulation is maximal [1]. This temporal regulation suggests coordinated control of the parallel pathways to optimize hyperoside biosynthesis for reproductive development [1] [3].

Experimental reconstruction of hyperoside biosynthesis in Escherichia coli BL21(DE3) successfully demonstrated one of the parallel pathways, achieving hyperoside production from naringenin with a yield of 25 milligrams per liter [1]. This heterologous expression system validated the functional roles of the identified enzymes and confirmed the proposed biosynthetic route [1] [12].

Substrate Selectivity and Catalytic Mechanisms

Substrate Recognition and Binding

The substrate selectivity of hyperoside biosynthetic enzymes depends on specific molecular recognition mechanisms that determine their catalytic specificity [1] [29] [36]. Flavanone 3-hydroxylase exhibits stereoselective recognition of (2S)-flavanones, with binding affinity studies revealing distinct thermodynamic signatures for different stereoisomers [29]. Isothermal titration calorimetry demonstrates that the enzyme shows significantly different binding behaviors with (2S)-naringenin compared to (2R)-naringenin, explaining its stereoselectivity [29].

Structural requirements for substrate recognition include the presence of 7-hydroxyl and 4'-hydroxyl groups, which are essential for regio- and stereoselective 3-hydroxylation [29]. Molecular docking studies combined with site-directed mutagenesis have identified critical amino acid residues responsible for substrate binding and catalytic activity [1] [29]. For flavanone 3-hydroxylase, arginine 154 and asparagine 319 form crucial interactions with flavanone substrates, while phenylalanine 130 serves as a key determinant for flavonol synthase activity [1].

Catalytic Mechanism of 2-Oxoglutarate-Dependent Dioxygenases

The catalytic mechanism of flavanone 3-hydroxylase and flavonol synthase follows the canonical 2-oxoglutarate-dependent dioxygenase pathway [35] [37]. The reaction cycle begins with ferrous iron binding to the enzyme active site, followed by 2-oxoglutarate coordination [35]. Substrate binding triggers conformational changes that facilitate oxygen activation and formation of a high-energy iron(IV)-oxo intermediate [35] [37].

The iron-oxo species abstracts a hydrogen atom from the substrate, generating a substrate radical and an iron(III)-hydroxo complex [35] [37]. For flavanone 3-hydroxylase, hydroxyl rebound occurs at the C-3 position to form the dihydroflavonol product [35]. In contrast, flavonol synthase catalyzes a more complex reaction involving hydrogen abstraction followed by elimination to introduce the C2-C3 double bond characteristic of flavonols [35] [37].

Cofactor requirements reflect the mechanistic demands of these reactions [1] [35]. Ascorbate serves dual roles as an iron-reducing agent and radical scavenger, while 2-oxoglutarate functions as both co-substrate and electron acceptor [35]. The stoichiometry requires one molecule each of 2-oxoglutarate, oxygen, and ascorbate per catalytic cycle [35] [37].

Galactosyltransferase Mechanism

Flavonoid 3-O-galactosyltransferase operates through a sequential bi-bi mechanism with ordered substrate binding [34] [36]. UDP-galactose binds first to form a binary complex, followed by quercetin binding to generate the catalytically active ternary complex [34]. The reaction proceeds through nucleophilic attack by the quercetin 3-hydroxyl group on the anomeric carbon of galactose, with UDP serving as the leaving group [34] [36].

The enzyme demonstrates remarkable substrate specificity, with kinetic analysis revealing that the ratio of catalytic efficiency for quercetin versus kaempferol approaches optimal values [34]. Key amino acid residues in the active site determine sugar donor specificity, with specific residues conferring strict preference for galactose over glucose or other sugars [36]. Site-directed mutagenesis studies have identified four critical residues that dictate galactose selectivity in the enzyme active site [36].

| Enzyme Class | Catalytic Mechanism | Key Cofactors | Rate-Limiting Step |

|---|---|---|---|

| Flavanone 3-hydroxylase | Radical abstraction/rebound | Fe²⁺, 2-oxoglutarate, ascorbate | Hydrogen abstraction |

| Flavonol synthase | Radical abstraction/elimination | Fe²⁺, 2-oxoglutarate, ascorbate | Double bond formation |

| Flavonoid 3'-hydroxylase | Cytochrome P450 cycle | NADPH, O₂ | Hydroxyl rebound |

| Galactosyltransferase | Nucleophilic substitution | UDP-galactose | Galactose transfer |

Traditional Solvent-Based Extraction Techniques

Traditional solvent-based extraction methods form the foundation of hyperoside isolation from plant materials. These methodologies rely on the differential solubility of hyperoside in various organic and aqueous solvents to achieve separation from plant matrices.

Maceration represents the most fundamental extraction approach, involving the soaking of pulverized plant material in suitable solvents at room temperature [1] [2]. The isolation of hyperoside from medicinal plant extracts predominantly employs ethanol solvent with extraction methods including reflux and ultra-sonication [3]. For hyperoside extraction, ethanol concentrations ranging from 70% to 96% are commonly utilized, with extraction periods extending from 24 hours to several days [2] [4]. The method's simplicity and gentle nature make it particularly suitable for thermolabile compounds like hyperoside, though it requires substantial solvent volumes and extended processing times [1] [2].

Soxhlet extraction provides a continuous solid-liquid extraction process that ensures intimate contact between the sample matrix and extraction solvent [5] [6]. This method proves particularly effective for hyperoside extraction when the compound exhibits limited solubility in the chosen solvent [7] [8]. The process involves placing powdered plant material in a cellulose thimble within an extraction chamber, with solvent continuously cycling through the system for 6-72 hours [2] [8]. Comparative studies demonstrate that direct sonication of Hypericum perforatum yields significantly higher hyperoside content compared to conventional maceration, indirect sonication, Soxhlet extraction, and accelerated solvent extraction [9] [10].

Percolation employs gravitational force to pass solvent through plant material packed in a percolator, offering the advantage of not requiring subsequent filtration [1] [4]. The process involves initial moistening of powdered plant material with the extraction solvent for 4 hours, followed by packing into the percolator and allowing fresh solvent to percolate slowly through the material [1] [11]. For hyperoside extraction, ethanol-water mixtures are commonly employed, with the process typically requiring 24-48 hours for completion [12] [4].

| Extraction Method | Solvent System | Extraction Time | Temperature | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Maceration | Ethanol (70-96%) | 24 hours - 7 days | Room temperature | Simple, low cost, gentle | Time-consuming, large solvent volumes |

| Soxhlet Extraction | Ethanol, Methanol, Ethyl acetate | 6-72 hours | Boiling point of solvent | Continuous extraction, efficient | High temperature may degrade compounds |

| Percolation | Ethanol-water mixture | 24-48 hours | Room temperature | Gravity-assisted, no filtration needed | Time-consuming, large solvent volumes |

| Direct Sonication | Ethanol-based solvents | 30-60 minutes | Room temperature | Fast, higher yields | Equipment dependent |

| Reflux Extraction | Ethanol-water mixture | 2-6 hours | 60-80°C | Enhanced extraction rate | Heat-sensitive compounds may degrade |

Advanced Green Extraction Approaches (Natural Deep Eutectic Solvents, Ultrasound-Assisted Extraction)

Green extraction methodologies have emerged as environmentally sustainable alternatives to conventional organic solvent-based techniques, offering enhanced selectivity and reduced environmental impact for hyperoside isolation.

Natural Deep Eutectic Solvents (NADES) represent a revolutionary approach to hyperoside extraction, utilizing hydrogen bond acceptors and hydrogen bond donors to form eutectic mixtures with significantly lower melting points than their individual components [13] [14] [15]. For hyperoside extraction from Cuscutae Semen, natural deep eutectic solvents prepared from choline chloride and lactic acid at a molar ratio of 1:2 demonstrate superior extraction efficiency compared to conventional solvents including water, 80% ethanol, and 60% methanol [16]. Optimal extraction conditions of 65°C, 38 minutes, water content of 16%, and liquid-solid ratio of 51 mL·g⁻¹ yield an extraction efficiency of 6.766 mg·g⁻¹ [16]. The method provides advantages of short extraction time, simple extraction conditions, and higher extraction efficiency [16] [17].

Ultrasound-Assisted Extraction (UAE) enhances extraction efficiency through acoustic cavitation, which disrupts plant cell walls and facilitates mass transfer of bioactive compounds [18] [19]. For hyperoside extraction from Abelmoschus manihot flowers, optimal deep eutectic solvent composed of choline chloride and acetic acid at molar ratio 1:2 achieves extraction efficiencies of 11.57 mg/g under conditions of solid to solvent ratio 35:1 mg/mL, extraction time 30 minutes, and extraction temperature 30°C [20]. Ultrasonic-assisted extraction demonstrates significant improvements over traditional methods, with hyperoside content of 12,663.25 ± 342.06 μg g⁻¹ achieved from Abelmoschus manihot flowers under optimized conditions of ultrasound time 36.8 minutes, ultrasound power 228 W, liquid-solid ratio 54.9 mL g⁻¹, and ethanol content 59.8% [21].

UAE parameters significantly influence extraction efficiency, including ultrasonic frequency (typically 20-60 kHz for bioactive compounds), extraction time (10-60 minutes), temperature (30-80°C), and solvent-to-solid ratio [18] [22]. The technique promotes resource recovery, reduced energy consumption, and minimal solvent use, making it particularly suitable for sustainable hyperoside extraction [19] [22].

| Green Method | Solvent/Conditions | Optimal Conditions | Extraction Yield | Environmental Benefits |

|---|---|---|---|---|

| Natural Deep Eutectic Solvents (NADES) | Choline chloride:Lactic acid (1:2) | 65°C, 38 min, 16% water content | 6.766 mg/g | Biodegradable, non-toxic, renewable |

| Ultrasound-Assisted Extraction (UAE) | Ethanol 39-60%, ultrasound 228W | 41°C, 31 min, liquid:solid 15:1 | 1.19 mg/g (hyperoside) | Reduced solvent use, lower energy |

| Deep Eutectic Solvents with UAE | Choline chloride:Acetic acid (1:2) | 30°C, 30 min, solid:solvent 35:1 | 11.57 mg/g | Green solvents, efficient extraction |

| Supercritical Fluid Extraction | CO₂ with ethanol modifier | 40-80°C, 200-300 bar | Variable | No organic solvents, recyclable CO₂ |

| Pressurized Liquid Extraction | Ethanol under pressure | 100-200°C, 10-20 MPa | Variable | Reduced extraction time and solvent |

Aqueous Two-Phase Systems for Fractionation

Aqueous Two-Phase Systems (ATPS) represent an innovative approach for hyperoside fractionation, offering biocompatible and environmentally friendly separation mechanisms. These systems utilize the partitioning of biomolecules between two immiscible aqueous phases to achieve selective separation [23] [24] [25].

Polymer-Salt Systems constitute the most widely studied ATPS configuration, typically employing polyethylene glycol (PEG) and inorganic salts such as ammonium sulfate or potassium phosphate [26] [27]. These systems operate through size exclusion and hydrophobic interactions, with partition coefficients ranging from 2-10 depending on the target phase and system composition [28]. The biocompatible nature of these systems makes them particularly suitable for hyperoside purification from complex plant extracts [25] [28].

Ionic Liquid-Based ATPS offer enhanced selectivity through electrostatic interactions and hydrogen bonding, achieving partition coefficients of 5-20 for flavonoid compounds like hyperoside [24] [26]. These systems demonstrate recovery efficiencies of 80-90% while maintaining the structural integrity of extracted compounds [26] [27]. The recyclable nature of ionic liquids contributes to the sustainability of the separation process [24] [26].

Deep Eutectic Solvent-Salt Systems combine the advantages of green solvents with aqueous two-phase separation, achieving recovery efficiencies of 75-88% for hyperoside fractionation [24] [17]. These systems operate under mild conditions (pH 7-8, 25-40°C) and demonstrate partition coefficients of 3-15 [24] [29].

The implementation of Modified ATPS with Affinity Ligands enhances selectivity through specific molecular recognition, achieving partition coefficients of 10-100 and recovery efficiencies of 85-95% [25] [28]. These systems incorporate biospecific ligands that selectively bind hyperoside, facilitating its concentration and purification from complex mixtures [25] [28].

| ATPS Type | Phase Components | Operating Conditions | Partition Coefficient | Recovery Efficiency | Advantages |

|---|---|---|---|---|---|

| Polymer-Salt Systems | PEG 4000 + Ammonium sulfate | pH 7-8, 25°C | 2-10 (target phase dependent) | 70-85% | Biocompatible, scalable |

| Ionic Liquid-Salt Systems | Ionic liquid + Potassium phosphate | pH 6-9, Room temperature | 5-20 | 80-90% | High selectivity, recyclable |

| Deep Eutectic Solvent-Salt Systems | DES + Sodium sulfate | pH 7-8, 25-40°C | 3-15 | 75-88% | Green solvents, efficient |

| Polymer-Polymer Systems | PEG + Dextran | pH 7, Room temperature | 1-8 | 65-80% | Mild conditions, biocompatible |

| Modified ATPS with Affinity Ligands | PEG + Salt + Affinity ligand | pH optimized, 25°C | 10-100 (enhanced selectivity) | 85-95% | Highly selective, high recovery |

Chromatographic Purification Strategies

Chromatographic methodologies provide the highest resolution separation techniques for hyperoside purification, enabling the achievement of pharmaceutical-grade purity levels through selective interaction mechanisms.

Silica Gel Column Chromatography serves as the fundamental purification technique, utilizing normal-phase interactions between hyperoside and silica gel stationary phase [30] [31] [32]. Spherical silica gel (63-200 μm particle size) demonstrates superior resolution and reproducibility compared to irregular-shaped silica gel [30] [33]. For hyperoside purification, gradient elution using chloroform:methanol systems (typically 50:50) achieves purities of 85-95% within 4-8 hours processing time [34] [30]. The method accommodates sample loads of 1-10 g crude extract, making it suitable for preparative-scale purification [30] [35].

High-Speed Counter-Current Chromatography (HSCCC) eliminates irreversible adsorption associated with solid stationary phases, achieving exceptional purification efficiency [36] [37] [38]. The method utilizes a two-phase solvent system composed of ethyl acetate-ethanol-water at volume ratio 5:1:5 for hyperoside separation from Hypericum perforatum [37] [38]. Under optimal conditions, 83.0 mg of hyperoside at over 99.0% purity can be obtained from 300 mg of partially purified extract within 3.5 hours [37] [38]. The introduction of online purity monitoring through HSCCC-HPLC-DAD coupling dramatically improves efficiency by enabling real-time assessment of fraction purity [37] [38].

Preparative High-Performance Liquid Chromatography (prep-HPLC) provides the highest resolution separation capability, utilizing C18 columns (5 μm, 250 mm) with methanol:0.3% acetic acid gradient systems [39] [40]. The method achieves purities of 97-99% within 20-30 minutes processing time for sample loads of 10-100 mg [39] [41]. Integration with HSCCC in sequential purification protocols enables efficient separation of hyperoside from complex mixtures containing compounds of similar polarity [39] [40].

Flash Chromatography offers rapid purification using silica gel (40-50 μm particle size) with hexane:ethyl acetate gradient elution systems [30] [31]. The technique achieves purities of 90-95% within 1-2 hours processing time for sample loads of 100 mg to 1 g [30] [31]. The narrow particle size distribution facilitates superior resolution, permeability, and uniformity in column bed formation [30] [31].

| Chromatographic Method | Stationary Phase | Mobile Phase | Purity Achieved | Processing Time | Sample Capacity |

|---|---|---|---|---|---|

| Silica Gel Column Chromatography | Silica gel 60 (63-200 μm) | Chloroform:Methanol (50:50) | 85-95% | 4-8 hours | 1-10 g crude extract |

| High-Speed Counter-Current Chromatography (HSCCC) | Two-phase solvent system | Ethyl acetate:Ethanol:Water (5:1:5) | >99% | 3.5 hours | 300 mg extract → 83 mg pure hyperoside |

| Preparative HPLC | C18 column (5 μm, 250 mm) | Methanol:0.3% Acetic acid gradient | 97-99% | 20-30 minutes | 10-100 mg |

| Flash Chromatography | Silica gel (40-50 μm) | Hexane:Ethyl acetate gradient | 90-95% | 1-2 hours | 100 mg - 1 g |

| Thin Layer Chromatography (TLC) | Silica gel plates | Ethyl acetate:Formic acid:Water (8:3:1) | Analytical (qualitative) | 30-60 minutes | μg-mg scale |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Diacetyl_peroxide

Use Classification

Dates

Beilstein Registry Number 5784795